

Comparative Efficacy of NO-Feng-PDEtPPi in Preclinical Animal Models

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Compound of Interest		
Compound Name:	NO-Feng-PDEtPPi	
Cat. No.:	B15389656	Get Quote

A guide for researchers and drug development professionals.

The development of novel therapeutic agents requires rigorous preclinical evaluation to establish efficacy and safety profiles before advancing to human clinical trials. This guide provides a comparative analysis of the investigational compound **NO-Feng-PDEtPPi**, summarizing its performance in animal models relative to existing therapeutic alternatives. The data presented herein is intended to offer an objective overview for researchers, scientists, and professionals engaged in drug discovery and development.

Efficacy of NO-Feng-PDEtPPi in a Carrageenan-Induced Paw Edema Model

The anti-inflammatory properties of **NO-Feng-PDEtPPi** were evaluated in a well-established carrageenan-induced paw edema model in rats. This model mimics the acute inflammatory response and is widely used to assess the efficacy of anti-inflammatory drugs.

Experimental Protocol:

Male Wistar rats (200-250g) were randomly assigned to three groups (n=8 per group): Vehicle control (saline), **NO-Feng-PDEtPPi** (10 mg/kg), and a standard-of-care comparator, Diclofenac (10 mg/kg). The test compounds were administered orally 60 minutes prior to the sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw. Paw volume was



measured using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection. The percentage inhibition of edema was calculated for each group relative to the vehicle control.

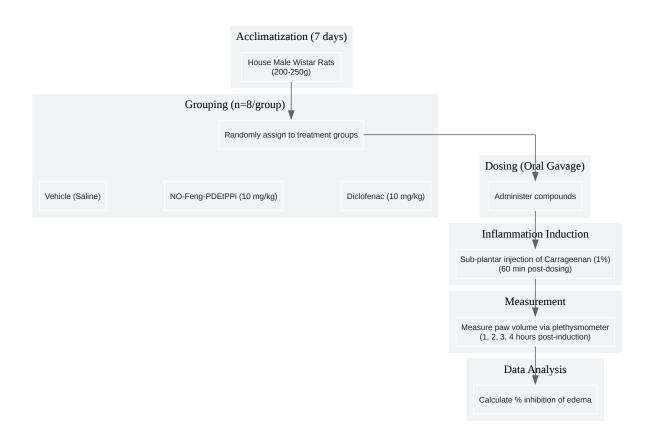
Data Summary:

Treatment Group	Dose (mg/kg)	Mean Paw Volume Increase (mL) at 3h	% Inhibition of Edema
Vehicle (Saline)	-	0.85 ± 0.07	-
NO-Feng-PDEtPPi	10	0.42 ± 0.05	50.6%
Diclofenac	10	0.38 ± 0.04	55.3%

^{*}p < 0.05 compared to Vehicle group.

Experimental Workflow for Carrageenan-Induced Paw Edema Model





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Caption: Workflow of the in vivo anti-inflammatory efficacy study.

Neuroprotective Effects of NO-Feng-PDEtPPi in a Middle Cerebral Artery Occlusion (MCAO) Model



To investigate the neuroprotective potential of **NO-Feng-PDEtPPi**, a transient MCAO model of ischemic stroke was employed in mice. This model is a standard for preclinical stroke research, assessing a compound's ability to reduce infarct volume and improve neurological deficits.

Experimental Protocol:

Male C57BL/6 mice (25-30g) were subjected to 60 minutes of MCAO followed by 24 hours of reperfusion. Animals were divided into three groups (n=10 per group): Sham, Vehicle (saline), and **NO-Feng-PDEtPPi** (20 mg/kg). The compound or vehicle was administered intravenously at the onset of reperfusion. Neurological deficit scores were evaluated at 24 hours post-MCAO. Subsequently, brains were harvested, and infarct volumes were determined by 2,3,5-triphenyltetrazolium chloride (TTC) staining.

Data Summary:

Treatment Group	Dose (mg/kg)	Infarct Volume (% of hemisphere)	Neurological Deficit Score (0-4)
Sham	-	0 ± 0	0 ± 0
Vehicle (Saline)	-	45.2 ± 5.8	2.8 ± 0.4
NO-Feng-PDEtPPi	20	22.7 ± 4.1	1.5 ± 0.3
Nimodipine (Comparator)	1	28.5 ± 4.9	1.9 ± 0.5

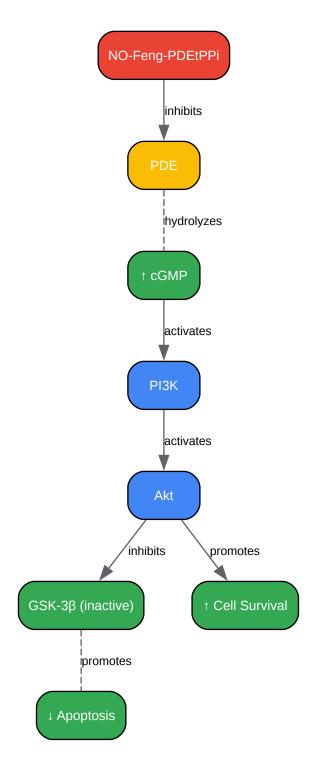
^{*}p < 0.05 compared to Vehicle group.

Postulated Signaling Pathway of NO-Feng-PDEtPPi in Neuroprotection

Based on preliminary in vitro data, it is hypothesized that **NO-Feng-PDEtPPi** exerts its neuroprotective effects by modulating the PI3K/Akt signaling pathway, a critical regulator of cell survival and apoptosis. The proposed mechanism involves the inhibition of phosphodiesterase (PDE), leading to an increase in cyclic guanosine monophosphate (cGMP), which in turn activates the PI3K/Akt cascade. This activation is thought to culminate in the inhibition of



downstream pro-apoptotic proteins like GSK-3 β and the enhancement of anti-apoptotic protein expression.



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Caption: Proposed PI3K/Akt signaling pathway for NO-Feng-PDEtPPi.



Disclaimer: The information provided in this guide is based on preclinical data and is intended for scientific and research purposes only. The efficacy and safety of **NO-Feng-PDEtPPi** have not been evaluated in human subjects. Further research is necessary to fully elucidate the therapeutic potential of this compound.

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